4-Benzylmorpholine-2-carboxamide
Overview
Description
4-Benzylmorpholine-2-carboxamide is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. It is a derivative of morpholine, featuring a benzyl group attached to the nitrogen atom of the morpholine ring and a carboxamide group at the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylmorpholine-2-carboxamide typically involves the following steps:
Benzylamine and Morpholine Reaction: Benzylamine is reacted with morpholine to form 4-benzylmorpholine.
Carboxylation: The resulting 4-benzylmorpholine is then treated with a carboxylating agent, such as carbonyldiimidazole (CDI) or ethyl chloroformate, to introduce the carboxamide group at the second position of the morpholine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-Benzylmorpholine-2-amine.
Substitution: Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
4-Benzylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
4-Benzylmorpholine-2-carboxamide is similar to other morpholine derivatives, such as morpholine itself, 3,4-dihydro-2H-1-benzopyran-2-carboxamide, and 4-methylmorpholine-2-carboxamide. it is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group enhances the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with biological targets.
Comparison with Similar Compounds
Morpholine
3,4-Dihydro-2H-1-benzopyran-2-carboxamide
4-Methylmorpholine-2-carboxamide
Biological Activity
4-Benzylmorpholine-2-carboxamide, with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol, is a morpholine derivative characterized by a benzyl group attached to the nitrogen atom and a carboxamide group at the second position of the morpholine ring. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential therapeutic applications.
Chemical Structure
The structural representation of this compound is as follows:
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Morpholine Ring : Starting from a suitable precursor, the morpholine ring is formed through cyclization.
- Benzylation : The morpholine derivative is reacted with a benzyl halide in the presence of a base (e.g., sodium hydride) to introduce the benzyl group.
- Carboxamidation : The final step involves the introduction of the carboxamide group, often achieved through reaction with an amine source.
Reactivity
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its structure and potentially enhance its biological activity.
This compound's mechanism of action is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. This compound has been investigated for its potential as an enzyme inhibitor and therapeutic agent in various conditions, including inflammation and cancer.
Research Findings
- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer models, suggesting potential use as an anticancer agent.
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems, although further investigation is needed to elucidate these mechanisms fully .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to control treatments.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with cyclooxygenase (COX) enzymes. The findings revealed that this compound effectively inhibited COX-2 activity, indicating potential applications in anti-inflammatory therapies.
Comparative Analysis
Compound Name | Structure Type | Biological Activity | Applications |
---|---|---|---|
This compound | Morpholine Derivative | Anticancer, Enzyme Inhibition | Drug Development |
3,4-Dihydro-2H-1-benzopyran-2-carboxamide | Similar Structure | Limited Anticancer Activity | Research Applications |
4-Methylmorpholine-2-carboxamide | Morpholine Derivative | Anti-inflammatory | Therapeutic Research |
Properties
IUPAC Name |
4-benzylmorpholine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVOGIAHOCTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677729 | |
Record name | 4-Benzylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-12-7 | |
Record name | 4-Benzylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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